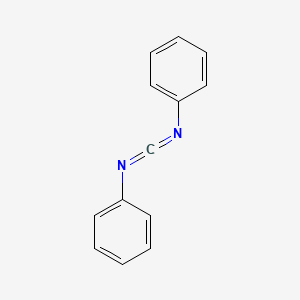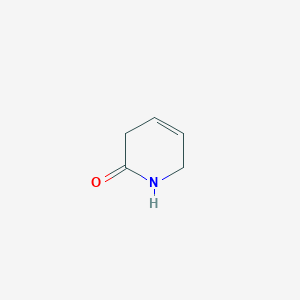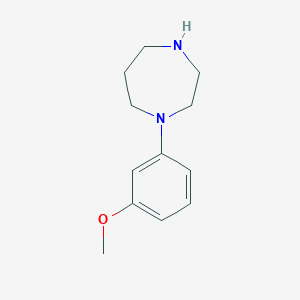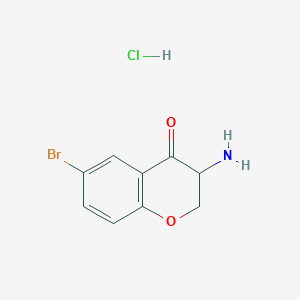
Diphenylcarbodiimide
Overview
Description
Diphenylcarbodiimide is an organic compound with the chemical formula (C₆H₅N=C=N-C₆H₅). It belongs to the class of carbodiimides, which are characterized by the presence of the functional group RN=C=NR. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its unique reactivity and stability.
Mechanism of Action
Mode of Action
The mode of action of Diphenylcarbodiimide is largely dependent on the type of reaction it is involved in. For instance, in the reaction with phenyl glycidyl ether, this compound facilitates the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .
Biochemical Pathways
It’s known to participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, in the reaction with phenyl glycidyl ether, it results in the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .
Biochemical Analysis
Biochemical Properties
Diphenylcarbodiimide has been found to play a role in the carboxylation of active methylene compounds . This reaction involves the use of this compound and potassium carbonate in dimethyl sulfoxide at room temperature and atmospheric pressure . The reaction proceeds even in the absence of carbon dioxide, but the carboxylation easily proceeds in a carbon dioxide atmosphere .
Cellular Effects
Its role in the carboxylation of active methylene compounds suggests that it may influence cellular processes related to carbon dioxide metabolism .
Molecular Mechanism
From a bonding perspective, carbodiimides, including this compound, are isoelectronic with carbon dioxide . Three principal resonance structures describe carbodiimides: RN=C=NR ↔ RN + ≡C-N − R ↔ RN − -C≡N + R . The N=C=N core is relatively linear and the C-N=C angles approach 120° .
Temporal Effects in Laboratory Settings
Its role in the carboxylation of active methylene compounds suggests that it may have a temporal effect on this biochemical reaction .
Metabolic Pathways
Its role in the carboxylation of active methylene compounds suggests that it may be involved in carbon dioxide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylcarbodiimide can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with a phosphorus-based catalyst, such as 3-methyl-1-phenylphospholene 1-oxide, in an inert solvent like ortho-dichlorobenzene . The reaction is typically carried out at elevated temperatures (40-80°C) and monitored by the evolution of carbon dioxide .
Another method involves the dehydrosulfurization of thioureas using reagents like mercuric oxide . This reaction can be conducted in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic conversion of phenyl isocyanate. The process involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity . The product is typically purified by distillation under reduced pressure to remove any impurities and obtain a clear, water-white oil .
Chemical Reactions Analysis
Types of Reactions
Diphenylcarbodiimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles in the presence of catalysts to form guanidines.
Addition Reactions: It can react with phenyl glycidyl ether to form 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine.
Common Reagents and Conditions
Catalysts: Phosphine oxides, acids, and other catalysts are commonly used to facilitate reactions involving this compound
Major Products
Guanidines: Formed through substitution reactions with nucleophiles.
Iminooxazolidines: Formed through addition reactions with epoxides like phenyl glycidyl ether.
Scientific Research Applications
Diphenylcarbodiimide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a crosslinker and reagent in the synthesis of various organic compounds.
Polymer Industry: Enhances the mechanical properties and thermal stability of polymers such as polyurethanes, polyesters, and polyamides.
Bioconjugation: Facilitates the formation of covalent bonds between biomolecules, making it useful in the development of bioconjugates and drug delivery systems.
Comparison with Similar Compounds
Diphenylcarbodiimide can be compared with other carbodiimides such as dicyclohexylcarbodiimide and diisopropylcarbodiimide . While all these compounds share the RN=C=NR functional group, they differ in their reactivity, stability, and applications. For example:
Dicyclohexylcarbodiimide: Commonly used in peptide synthesis due to its high reactivity and ability to form stable amide bonds.
Diisopropylcarbodiimide: Preferred in certain organic synthesis reactions for its lower steric hindrance and higher solubility in organic solvents.
This compound is unique in its ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in both research and industrial applications.
Properties
InChI |
InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESPBFFDMPSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060746 | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-16-2 | |
| Record name | N,N′-Methanetetraylbis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbodiimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N'-methanetetraylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diphenylcarbodiimide?
A1: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including IR, 1H NMR, and 13C NMR. [, , , ] For instance, the characteristic infrared absorption bands of tetrazoles, often synthesized using this compound, appear between 1640-1335 cm-1 and 1200-900 cm-1. []
Q3: What is the role of this compound in carboxylation reactions?
A3: this compound can act as a catalyst in carboxylation reactions, facilitating the incorporation of carbon dioxide into active methylene compounds. [, , ] This catalytic activity is thought to mimic the function of biotin in biological systems. [, ]
Q4: How does this compound participate in the synthesis of heterocycles?
A4: this compound is a versatile reagent for synthesizing various heterocyclic compounds. It readily undergoes cycloaddition reactions with a variety of substrates, including aminoazirines, to yield imidazolidines, acrylamidines, and imidazolines. [] Additionally, it can react with 1,2,4-thiadiazol-3-ones to form triphenylphosphonio-thiobenzimidazolates, releasing isocyanate as a byproduct. []
Q5: What role does this compound play in the synthesis of phosphate anthelmintics?
A6: this compound is employed in the synthesis of novel phosphate anthelmintics, specifically alkyl 2,2-dichlorovinyl methyl phosphates. [] These compounds exhibit significant activity against various parasitic worms, including Nippostrongylus brazilensis, Hymenolepis nana, and Syphacia obvelata. []
Q6: How does the stability of N-acylureas, formed during reactions with this compound, vary with the reacting carboxylic acid?
A7: The stability of N-acylureas formed from the reaction of this compound with carboxylic acids depends on the strength of the parent carboxylic acid. Stronger acids lead to faster formation and dissociation of N-acylureas. [] Furthermore, N-acylureas derived from aromatic carbodiimides are less thermally stable than those derived from aliphatic carbodiimides. []
Q7: How do temperature and pressure influence the reactivity of this compound?
A8: Temperature and pressure significantly impact this compound's reactivity. At high temperatures (above 60 °C), N-acylureas derived from this compound can dissociate into isocyanates and amides. [] Additionally, at elevated pressures (16 kbar) and temperatures (275 °C or higher), this compound can be formed from phenyl isocyanate, with carbon dioxide as a byproduct. []
Q8: Have computational methods been applied to study this compound and its reactions?
A9: While the provided research excerpts don't explicitly detail computational studies on this compound, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of related lutetacyclopentadiene complexes with this compound, elucidating the reaction mechanisms and product formations. []
Q9: How do structural modifications of this compound affect its reactivity with aminoazirines?
A10: Substituents on this compound directly influence its regioselective reactivity with aminoazirines. Alkyl(sulfonyl)carbodiimides can react via either of their carbon-nitrogen double bonds, leading to different product distributions. [] This highlights the importance of substituent effects on the reaction pathway and the resulting heterocycle formation.
Q10: Are there any alternatives to this compound in specific reactions?
A29: Depending on the specific reaction, alternatives to this compound do exist. For example, dicyclohexylcarbodiimide can be used in some cases, although its reactivity might differ. [] Similarly, in the synthesis of phosphate anthelmintics, alternative reagents like SOCl2 can be used to prepare vinyl pyrophosphates, key intermediates in the synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3054795.png)



